molecular formula C12H11FN2O3S B4756329 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B4756329
M. Wt: 282.29 g/mol
InChI Key: RQSBJKFFDPIXKJ-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzenesulfonamide core.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxypyridine: Shares the fluorine and methoxy groups but lacks the sulfonamide moiety.

    3-fluoro-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBJKFFDPIXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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